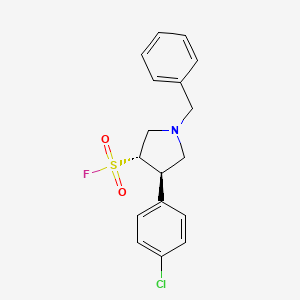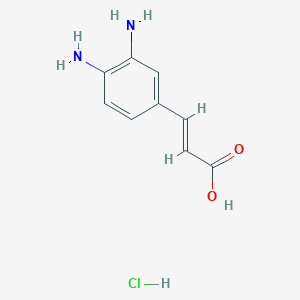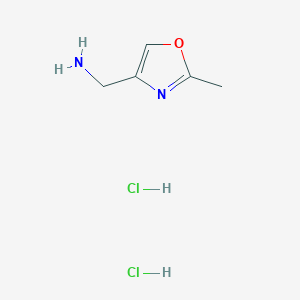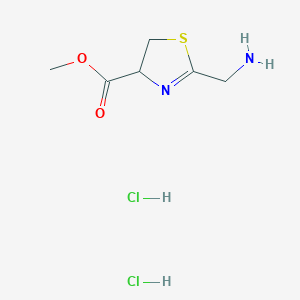
methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride, also known as MCPPA dihydrochloride, is an organic compound with the molecular formula C12H17Cl2N3O2 and a molecular weight of 308.183 g/mol. It is a white crystalline solid that is soluble in polar organic solvents such as methanol and ethanol. MCPPA dihydrochloride is widely used in scientific research as a synthetic intermediate for the production of other compounds and as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in biochemical and physiological studies. It has also been used as a synthetic intermediate for the production of other compounds such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been used in the synthesis of other piperazine derivatives and in the synthesis of peptides.
Mécanisme D'action
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has been found to act as a competitive inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine, and is involved in the regulation of mood and behavior. By inhibiting MAO, methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride is able to increase the levels of these neurotransmitters, which can lead to an antidepressant effect.
Biochemical and Physiological Effects
methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to an antidepressant effect. Additionally, it has been found to reduce anxiety and improve sleep quality. It has also been found to increase libido and reduce the symptoms of premenstrual syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has several advantages and limitations for use in lab experiments. One of the main advantages of using methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride is its low cost and availability. Additionally, it is relatively easy to synthesize and has a high yield. However, it is important to note that methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride is a potent inhibitor of MAO and should be handled with caution.
Orientations Futures
In the future, methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride could be further studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, it could be used to develop new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential as a reagent in biochemical and physiological studies. Finally, further studies could be conducted to explore its potential as a synthetic intermediate for the production of other compounds.
Méthodes De Synthèse
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride can be synthesized from the reaction of piperazine, 3-chloroacetophenone, and methyl iodide in the presence of a base such as potassium carbonate. This reaction yields a white solid that can be purified by recrystallization from methanol. The overall yield of the reaction is typically around 60%.
Propriétés
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-piperazin-1-ylacetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.2ClH/c1-18-13(17)12(16-7-5-15-6-8-16)10-3-2-4-11(14)9-10;;/h2-4,9,12,15H,5-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVJKUQWBWNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)



![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)

